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Compound of Interest

Ethyl 3-methyl-1H-indole-2-
Compound Name:
carboxylate

cat. No.: B1269133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically
active indole derivatives. The information presented herein is intended to assist researchers in
the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-methyl-1H-indole-2-
carboxylate.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 400 MHz
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.65 br - 1H N-H
7.58 m - 1H Ar-H
7.03 m - 1H Ar-H
6.90 m - 1H Ar-H
4.41 q 7.2 2H -O-CH2-CHs
2.59 S - 3H Ar-CHs
1.43 t 7.2 3H -O-CH2-CHs

Note: NMR data can show slight variations depending on the solvent and instrument used.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

While a complete, explicitly assigned 3C NMR dataset for Ethyl 3-methyl-1H-indole-2-

carboxylate is not readily available in the public domain, typical chemical shifts for the indole

core and the ethyl ester group can be predicted based on data from closely related structures.
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Chemical Shift (8) ppm (Predicted) Assignment
~162 C=0 (Ester)
~135 C-7a

~131 C-2

~127 C-3a

~124 C-5

~120 C-6

~119 C-4

~114 C-3

~111 Cc-7

~61 -O-CH2-CHs
~14 -O-CH2-CHs
~10 Ar-CHs

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Specific FT-IR peak assignments for Ethyl 3-methyl-1H-indole-2-carboxylate are not widely
published. However, the expected characteristic absorption bands based on its functional
groups are as follows:
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Wavenumber (cm~?)

(Expected) Functional Group Vibration Mode
~3400 N-H Stretching
~3100-3000 C-H (Aromatic) Stretching
~2980-2850 C-H (Aliphatic) Stretching
~1700 C=0 (Ester) Stretching
~1600-1450 C=C (Aromatic) Stretching
~1250 C-O (Ester) Stretching

Mass Spectrometry (MS) Data

Detailed mass spectrometry data with fragmentation patterns for Ethyl 3-methyl-1H-indole-2-
carboxylate is not readily available. The expected molecular ion peak would correspond to its
molecular weight.

Molecular Formula: C12H13NO2 Molecular Weight: 203.24 g/mol Expected [M]* or [M+H]*: m/z
203 or 204

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-methyl-1H-indole-2-
carboxylate in about 0.6-0.7 mL of deuterated chloroform (CDClIs).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Acquire the *H and *3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer. For *H NMR, a standard pulse program is used. For 13C NMR, a proton-
decoupled pulse sequence is typically employed to simplify the spectrum.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of
4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound into the mass
spectrometer. Common ionization techniques for this type of molecule include Electron
lonization (EIl) or Electrospray lonization (ESI).

e lonization:

o EIl: The sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.

o ESI: A high voltage is applied to a liquid to create an aerosol, leading to the formation of
protonated or sodiated molecular ions.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 3-
methyl-1H-indole-2-carboxylate using the described spectroscopic techniques.
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Caption: Workflow for Spectroscopic Structural Elucidation.

« To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269133#ethyl-3-methyl-1h-indole-2-carboxylate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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